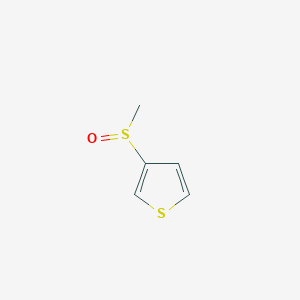

3-(Methylsulfinyl)thiophene

Description

Properties

Molecular Formula |

C5H6OS2 |

|---|---|

Molecular Weight |

146.2 g/mol |

IUPAC Name |

3-methylsulfinylthiophene |

InChI |

InChI=1S/C5H6OS2/c1-8(6)5-2-3-7-4-5/h2-4H,1H3 |

InChI Key |

ARGGFZNAMFRTJX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylsulfinyl Thiophene and Its Functionalized Analogues

Directed C–H Functionalization Strategies

Directed C–H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. This approach utilizes a directing group to guide a metal catalyst to a specific C–H bond, leading to its selective cleavage and subsequent functionalization. In the context of 3-(methylsulfinyl)thiophene, the sulfinyl group has proven to be an effective directing auxiliary.

Palladium-Catalyzed Direct C–H Arylation

Palladium-catalyzed direct C–H arylation has become a prominent method for the synthesis of aryl-substituted thiophenes. conicet.gov.ar The use of this compound as a substrate in these reactions allows for precise control over the regioselectivity of the arylation process. conicet.gov.arnih.gov

The palladium-catalyzed monoarylation of this compound (1a) with various aryl bromides can be achieved with high regioselectivity, exclusively affording the 2-arylated products. conicet.gov.ar A protocol has been developed that effectively synthesizes 2-arylated sulfinylthiophene derivatives with catalyst loading as low as 0.5 mol %. nih.gov This transformation is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. conicet.gov.ar The reaction tolerates a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. For instance, the reaction of this compound with 3-bromoanisole, 3-bromotoluene, and 1-bromo-3-fluorobenzene (B1666201) provides the corresponding 2-arylated products in good yields (80-85%). conicet.gov.ar Sterically hindered aryl bromides are also well-tolerated coupling partners. conicet.gov.ar

A scalable version of this method has been demonstrated by reacting 2 mmol of this compound with 4-chlorobromobenzene to produce the 2-arylated product in 84% yield. conicet.gov.ar

Table 1: Selected Examples of Monoarylation of this compound (1a)

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromoanisole | 2-(3-Methoxyphenyl)-3-(methylsulfinyl)thiophene | 85 |

| 3-Bromotoluene | 2-(3-Methylphenyl)-3-(methylsulfinyl)thiophene | 80 |

| 1-Bromo-3-fluorobenzene | 2-(3-Fluorophenyl)-3-(methylsulfinyl)thiophene | 82 |

| 1-Bromonaphthalene | 2-(Naphthalen-1-yl)-3-(methylsulfinyl)thiophene | 86 |

| 2-Bromotoluene | 2-(o-Tolyl)-3-(methylsulfinyl)thiophene | 78 |

Data sourced from a 2018 Organic Letters publication. conicet.gov.ar

The development of selective diarylation methods for 3-substituted thiophenes has been a significant challenge. However, a protocol for the palladium-catalyzed diarylation of this compound has been successfully established, yielding 2,5-diarylated products in good to excellent yields. conicet.gov.ar This method demonstrates broad functional group tolerance for both electron-donating and electron-withdrawing groups on the aryl bromide. conicet.gov.ar For example, the reaction of this compound with bromobenzene (B47551) results in a 95% yield of 3-(methylsulfinyl)-2,5-diphenylthiophene. conicet.gov.ar Similarly, aryl bromides with electron-withdrawing groups like 4-F, 4-CF₃, 4-COOEt, 4-CN, 4-COCH₃, and 4-CHO are all effective coupling partners, affording the diarylated products in high yields (89-98%). conicet.gov.ar

Table 2: Selected Examples of Diarylation of this compound (1a)

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | 3-(Methylsulfinyl)-2,5-diphenylthiophene | 95 |

| 1-Bromo-4-chlorobenzene | 2,5-Bis(4-chlorophenyl)-3-(methylsulfinyl)thiophene | 99 |

| 1-Bromo-4-fluorobenzene | 2,5-Bis(4-fluorophenyl)-3-(methylsulfinyl)thiophene | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-(Methylsulfinyl)-2,5-bis(4-(trifluoromethyl)phenyl)thiophene | 96 |

| Ethyl 4-bromobenzoate | Diethyl 4,4'-(this compound-2,5-diyl)dibenzoate | 89 |

Data sourced from a 2018 Organic Letters publication. conicet.gov.ar

A significant advancement in the functionalization of this compound is the ability to introduce two different aryl groups in a sequential manner. conicet.gov.arconicet.gov.ar This allows for the synthesis of unsymmetrical 2,5-diarylthiophenes, which are attractive scaffolds in medicinal chemistry. conicet.gov.ar The strategy has been successfully applied to the synthesis of constitutional isomeric heteroaryl thiophenes. By simply altering the order of addition of the aryl bromides, different isomers can be synthesized under the same reaction conditions in high yields. conicet.gov.ar For instance, two different isomeric heteroaryl thiophenes were synthesized in 85% and 80% yield, respectively, by swapping the order of aryl bromide addition. conicet.gov.ar

The mechanism of palladium-catalyzed C-H activation directed by a sulfinyl group is a subject of ongoing research. It is believed that the sulfinyl group coordinates to the palladium catalyst, facilitating the formation of a palladacycle intermediate. researchgate.net This directed metalation step is crucial for the high regioselectivity observed in these reactions. Mechanistic studies on related systems suggest that the C-H activation step is often the rate-determining step. nih.govrsc.org The formation of cationic palladium species, potentially triggered by the S,O-ligand, is thought to lead to more reactive catalysts. nih.govrsc.orgbeilstein-journals.org DFT calculations have supported the increased reactivity of such cationic complexes in C-H activation processes. nih.gov In the context of thiophene (B33073) arylation, high-level DFT calculations indicate that the C-C bond formation proceeds through a carbopalladation pathway rather than an electrophilic palladation. nih.gov

Influence of the Sulfinyl Group as a Directing Auxiliary

The sulfinyl group plays a pivotal role as a directing group in the C–H functionalization of thiophenes. researchgate.net Its ability to coordinate to the metal center brings the catalyst into close proximity to the C–H bonds at the 2- and 5-positions of the thiophene ring, thereby promoting their selective activation. conicet.gov.arresearchgate.net This directing effect is fundamental to achieving the high regioselectivity observed in both mono- and diarylation reactions. conicet.gov.aracs.org The versatility of the sulfinyl group is further highlighted by its potential for transformation into other functional groups, providing an additional handle for product diversification. researchgate.net While sulfoxides have been classically used for stoichiometric metalations, their recent application in catalytic C-H activation underscores their renewed importance in modern synthetic methods. researchgate.net

Metallation Reactions and Subsequent Electrophilic Quenching

Metallation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic heterocycles like thiophene. Current time information in Bangalore, IN.researchgate.net By transforming a C-H bond into a C-metal bond, the ring becomes a potent nucleophile, ready to react with a wide array of electrophiles.

The direct deprotonation of 3-(methylthio)thiophene (B1582169), the precursor to the target sulfoxide (B87167), demonstrates the power of metallation protocols. The methylthio group at the 3-position directs metallation primarily to the adjacent 2- and 5-positions. Research has shown that treating 3-(methylthio)thiophene with strong organolithium bases like n-butyllithium (n-BuLi), especially in the presence of superbases like LICKOR (a mixture of n-BuLi and potassium tert-butoxide), can lead to bimetallation at both the 2- and 5-positions. researchgate.net

Further studies on the metallation of (methylthio)- and (methylsulfonyl)thiophenes have provided detailed insights into these transformations. acs.org The choice of base and reaction conditions is critical for achieving the desired level of metallation. For instance, the use of lithium magnesates has emerged as a method for regioselective deprotonation of thiophenes at room temperature, offering an alternative to traditional low-temperature lithiation. organic-chemistry.org Once the lithiated intermediate is formed, it can be quenched with an appropriate electrophile to introduce a functional group before the subsequent oxidation of the methylthio group to the methylsulfinyl group.

A common precursor, 3-(methylthio)thiophene, can be synthesized from 3-bromothiophene (B43185). google.comgoogle.com This process involves a lithium-halogen exchange, where 3-bromothiophene is treated with butyl lithium at low temperatures (e.g., -40°C to -25°C) to form 3-lithiothiophene, which is then reacted with dimethyl disulfide to yield the desired 3-(methylthio)thiophene. google.comgoogle.com

| Starting Material | Reagent(s) | Position(s) of Metallation | Key Findings | Reference |

|---|---|---|---|---|

| 3-(Methylthio)thiophene | n-BuLi / LICKOR | 2 and 5 | Bimetallation is readily achieved using a superbase. | researchgate.net |

| 3-Bromothiophene | n-BuLi | 3 (via halogen exchange) | Forms 3-lithiothiophene, a key intermediate for 3-substituted thiophenes. | google.comgoogle.com |

| Thiophene | Bu₃MgLi | 2 | Regioselective deprotonation at room temperature. | organic-chemistry.org |

| 3-Methylthiophene (B123197) | LiTMP | 5 | Highly selective lithiation at the 5-position. | nih.gov |

The concept of a Directed Metalation Group (DMG) is central to achieving regioselectivity in the functionalization of aromatic rings. A DMG is a functional group that coordinates to the organolithium reagent, directing deprotonation to a nearby (usually ortho) position. baranlab.orgorganic-chemistry.org

In the context of 3-(methylthio)thiophene, the methylthio (-SMe) group acts as a moderate DMG. acs.org Its lone pair electrons on the sulfur atom can chelate the lithium cation, directing the base to deprotonate the adjacent C-H bonds at positions 2 and 5. This effect is powerful enough to overcome the intrinsic acidity of other positions on the thiophene ring. For π-excessive heterocycles like thiophene, lithiation is generally favored at the C-2 position, but a DMG at C-3 can effectively redirect this selectivity. uwindsor.ca The directing ability of various groups has been extensively studied, with a well-established hierarchy of effectiveness. organic-chemistry.orguwindsor.ca While the methylsulfinyl group (-S(O)Me) itself is also known to be a potent DMG, most synthetic routes to this compound functionalize the ring at the precursor (methylthio) stage before the oxidation step.

Derivatization from Related Thiophene Precursors

The most direct and common method for preparing this compound involves the modification of a closely related precursor that already contains the thiophene ring and the methylthio group.

The selective oxidation of a sulfide (B99878) to a sulfoxide is a cornerstone of this synthetic approach. The challenge lies in adding a single oxygen atom to the sulfur of the methylthio group without over-oxidation to the corresponding sulfone (-SO₂Me) or undesired oxidation of the electron-rich thiophene ring.

A variety of oxidizing agents have been developed for this transformation. organic-chemistry.orgresearchgate.net A notable method involves the use of hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃). nih.gov This system allows for a stepwise oxidation, first to the sulfoxide and then, if desired, to the sulfone. The study found that the rate of conversion from sulfide to sulfoxide is enhanced by electron-donating substituents on the thiophene ring. nih.gov Other reagents, such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) with hydrogen peroxide, have been shown to be efficient and chemoselective promoters for sulfide oxidation under solvent-free conditions. ysu.am The choice of oxidant and the careful control of stoichiometry and reaction conditions are paramount to isolate the sulfoxide in high yield.

| Oxidizing System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / CH₃ReO₃ | Thiophene derivatives | Catalytic, allows for stepwise oxidation to sulfoxide or sulfone. | nih.gov |

| H₂O₂ / TAPC | General sulfides | Solvent-free, high chemoselectivity, easy workup. | ysu.am |

| mCPBA | General sulfides | Common and effective, but can lead to over-oxidation if not controlled. | researchgate.net |

| O₂ / 1-hexylKuQuinone | Thioethers | Metal-free, light-induced, recyclable catalyst. | organic-chemistry.org |

It is important to note that thiophene sulfoxides can be reactive intermediates. Studies on the metabolic oxidation of 3-aroylthiophenes have shown that the resulting thiophene sulfoxide is a reactive electrophile that can be trapped by nucleophiles like glutathione (B108866) in biological systems. nih.gov

The synthesis of this compound through the isomerization of other substituted thiophenes is not a commonly reported or synthetically viable strategy. Synthetic routes almost exclusively rely on building the desired substitution pattern on the thiophene ring through methods like metallation or starting with an appropriately substituted precursor like 3-bromothiophene or 3-methylthiophene. google.comnih.gov

Novel Synthetic Routes and Methodological Innovations

While the oxidation of 3-(methylthio)thiophene remains the most straightforward route, research into novel synthetic methodologies for functionalized thiophenes continues to evolve. Innovations often focus on improving efficiency, regioselectivity, and atom economy.

One area of innovation involves the construction of the thiophene ring itself with the desired substituent already in place. For example, methods for synthesizing 3-methylthio-benzo[b]thiophenes via the intramolecular cyclization of 2-alkynyl sulfides mediated by DMSO and thionyl chloride have been reported. researchgate.net While this applies to the benzo-fused analogue, the core strategy of cyclization to form the sulfur-containing ring represents a departure from the functionalization of a pre-formed thiophene.

Furthermore, the direct C-H functionalization of simple thiophene precursors is a rapidly advancing field. For instance, new sensory-active thiophene derivatives have been synthesized starting from 3-methylthiophene via C-H functionalization, demonstrating modern approaches to creating complex molecules from simple starting materials. researchgate.net These innovative strategies, while not yet standard for the synthesis of the parent this compound, point towards future directions in the field that could offer more direct and efficient routes to its functionalized analogues.

Radical Relay Strategies in Thiophene Annulation

Radical relay strategies represent an innovative approach in organic synthesis, enabling the construction of complex molecular architectures through a cascade of radical-mediated events. researchgate.net In this type of reaction, a radical is generated and then participates in a series of intramolecular or intermolecular steps, effectively "relaying" the radical character across the molecule to a new site where the final bond formation occurs. cornell.edu These strategies are prized for their high atom economy and ability to form multiple bonds in a single operation. researchgate.net

While direct synthesis of this compound via a radical relay has not been extensively documented, these strategies are instrumental in forming the functionalized thiophene rings that serve as precursors. For instance, a notable application is the synthesis of π-extended thienoacene-based organic semiconductors. One such method involves a consecutive thiophene-annulation reaction starting from o-ethynyl-thioanisole substrates. acs.org This process highlights the capability of modern synthetic strategies to build complex, fused thiophene systems.

Another example is the iminyl radical-triggered relay annulation, which has been used to construct complex bridged aza-tetracyclic compounds. In these studies, thiophene-derived substrates have been shown to participate, demonstrating the compatibility of the thiophene moiety with radical relay transformations. researchgate.net Photocatalytic, two-component annulation strategies have also been developed for the general synthesis of various saturated heterocycles, showcasing a versatile method that could be adapted for thiophene synthesis. acs.org These radical-based methods often involve the generation of a reactive radical that adds to an alkene, followed by a series of steps to complete the heterocyclic ring formation. acs.orgresearchgate.net

The general principle of these relay reactions involves the controlled generation of radical species, their transformation into new radical intermediates, and the eventual termination to yield the desired product. cornell.edu This approach allows for the construction of highly substituted and complex thiophene derivatives that would be challenging to access through traditional methods.

Cyclization Reactions for Thiophene Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide the most direct routes to the thiophene ring. These methods typically involve the construction of the five-membered ring from acyclic precursors containing the necessary carbon and sulfur atoms.

A prominent strategy involves the cyclization of functionalized alkynes. For example, substituted thiophenes can be synthesized through the Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov This reaction proceeds via a 5-endo-dig S-cyclization mechanism. Similarly, copper-promoted cyclizations of S-containing alkyne derivatives are effective. (Z)-1-en-3-ynyl(butyl)sulfanes, for instance, can be converted into 3-halothiophenes by treatment with copper(II) halides. nih.gov

Metal-free cyclization approaches have also been developed. The reaction of 1,3-diynes with sodium sulfide nonahydrate (Na₂S•9H₂O) or sodium hydrosulfide (B80085) (NaSH) in DMF provides a direct route to thiophenes. nih.gov Another metal-free method involves the dehydration and sulfur cyclization of alkynols with elemental sulfur, which is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.org

Recent advancements include the visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which act as thiavinyl 1,3-dipoles, to produce multisubstituted thiophenes under mild, metal-free conditions. organic-chemistry.org Furthermore, a unique approach to ring-fluorinated thiophenes involves the sulfanylation and subsequent 5-endo-trig cyclization of CF₃-bearing cyclopropanes. acs.org

The table below summarizes various cyclization methodologies for the formation of the thiophene ring.

Table 1: Selected Cyclization Reactions for Thiophene Ring Synthesis

| Starting Material(s) | Reagents/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | PdI₂ / KI | Heterocyclodehydration / 5-endo-dig S-cyclization | Substituted Thiophenes | nih.gov |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuX₂ (X = Cl, Br) | Copper-promoted Cyclization | 3-Halothiophenes | nih.gov |

| 1,3-Diynes | NaSH or Na₂S•9H₂O | Metal-free S-cyclization | Substituted Thiophenes | nih.gov |

| Alkynols | Elemental Sulfur (S₈) | Dehydration / Sulfur Cyclization | Substituted Thiophenes | organic-chemistry.org |

| Alkynes and Ketene Dithioacetals | Acridine Photosensitizer / Visible Light | [3+2] Oxidative Cyclization | Multisubstituted Thiophenes | organic-chemistry.org |

| CF₃-bearing Cyclopropanes | Et₂AlCl, Thiocarboxylic acids | Sulfanylation / 5-endo-trig Cyclization | Ring-Fluorinated Thiophenes | acs.org |

| β-Ketodithioesters and Thioamides | Sulfoxonium Ylides | Csp³-H bond insertion / Intramolecular Cyclization | Functionalized Thiophenes | organic-chemistry.org |

Once the substituted thiophene ring is formed, the methylsulfinyl group can be introduced. A common method is the oxidation of the corresponding methylthio-substituted thiophene (3-(methylsulfanyl)thiophene). The synthesis of 3-(methylsulfanyl)thiophene itself can be achieved from 3-bromothiophene via lithiation with butyl lithium followed by quenching with dimethyl disulfide. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Methylsulfinyl Thiophene Transformations

Electrophilic Aromatic Substitution Reactions

The thiophene (B33073) ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). However, the reactivity and regioselectivity of these substitutions are significantly modulated by the substituents present on the ring. The methylsulfinyl group [-S(O)CH₃] at the 3-position acts as an electron-withdrawing group through an inductive effect, which deactivates the thiophene ring towards electrophilic attack. libretexts.orgkhanacademy.org

This deactivation means that reactions such as nitration, halogenation, or Friedel-Crafts acylation require more forcing conditions compared to unsubstituted thiophene. The directing effect of the substituent is also crucial. Electron-withdrawing groups on aromatic rings are typically meta-directors. libretexts.orgwikipedia.org In the case of 3-(methylsulfinyl)thiophene, the positions ortho to the substituent are C2 and C4, and the para-like position is C5. The meta position is C4. Therefore, incoming electrophiles are expected to preferentially attack the C4 and C5 positions, avoiding the more deactivated C2 position adjacent to the electron-withdrawing sulfinyl group. The general mechanism involves the attack of an electrophile (E⁺) on the π-system of the thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. researchgate.net

Nucleophilic Substitution Processes

Nucleophilic substitution on the thiophene ring, particularly nucleophilic aromatic substitution (SₙAr), occurs more readily than on corresponding benzene derivatives, a reactivity enhancement attributed to the ability of the sulfur heteroatom to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orguoanbar.edu.iq The presence of a strong electron-withdrawing group, such as the methylsulfinyl group, is essential to activate the ring for such attacks. For SₙAr to occur on this compound, a good leaving group (e.g., a halide) would need to be present on the ring, typically at the C2 or C5 position, which are activated by the C3-sulfinyl group. The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the ring, forming an anionic intermediate, which then expels the leaving group to yield the substituted product. nih.govmasterorganicchemistry.com

More recently, a novel transition-metal-free cross-coupling reaction has been developed where aryl methyl sulfoxides themselves can act as electrophiles, coupling with alcohols. researchgate.net This process represents a formal nucleophilic substitution where the C-S bond is activated. The proposed mechanism involves the initial addition of an alkoxide to the sulfoxide (B87167) sulfur atom. This adduct then facilitates an intramolecular addition of the alkoxide to the aromatic ring, followed by a rate-determining fragmentation that releases the ether product and methyl sulfenate. This reaction provides a modern pathway for nucleophilic substitution on the thiophene ring at the position of the sulfinyl group itself. researchgate.net

Oxidative Transformations of the Sulfinyl Moiety

Formation of Sulfonyl Analogues

The oxidation of the sulfinyl group in this compound to the corresponding sulfonyl group represents a common and synthetically useful transformation. This oxidation converts the sulfoxide to a sulfone, 3-(methylsulfonyl)thiophene. This process can be achieved using a variety of oxidizing agents. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst. nih.govnih.govmdpi.com The oxidation with m-CPBA is typically performed in chlorinated solvents like dichloromethane. nih.govumn.edu Hydrogen peroxide can be used in conjunction with catalysts like methyltrioxorhenium(VII) (MTO), which forms highly reactive rhenium peroxide complexes. nih.govnih.gov The resulting sulfone is generally more stable and more resistant to further oxidation than the starting sulfoxide.

| Oxidizing Agent | Catalyst/Conditions | Product | Reference(s) |

| m-CPBA | Dichloromethane, rt | 3-(Methylsulfonyl)thiophene | nih.gov, umn.edu |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | 3-(Methylsulfonyl)thiophene | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Formic Acid | 3-(Methylsulfonyl)thiophene | mdpi.com |

Stereochemical Aspects of Oxidation Processes

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. While the subsequent oxidation to the achiral sulfone removes this stereocenter, the stereoselective synthesis of the sulfoxide itself is a topic of significant interest in asymmetric synthesis.

The most common approach to obtaining enantiomerically enriched aryl sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), in this case, 3-(methylthio)thiophene (B1582169). The Kagan-Modena oxidation, which utilizes a modified Sharpless reagent system (titanium isopropoxide, diethyl tartrate, and a hydroperoxide), is a well-established method for this purpose. This method allows for the preparation of chiral sulfoxides with high enantiomeric excess. The stereochemical outcome is dependent on the chirality of the diethyl tartrate used.

Reductive Pathways

The sulfinyl group of this compound can be reduced back to a sulfide, yielding 3-(methylthio)thiophene. This transformation is valuable for removing the oxygen atom and accessing the corresponding thioether. A variety of reducing systems are capable of effecting this deoxygenation chemoselectively, without reducing the thiophene ring itself.

Several modern methods have been developed for this purpose, offering alternatives to traditional reagents. These include systems like Al-NiCl₂·6H₂O, which provides a convenient and rapid conversion. researchgate.net Another novel system employs a combination of ethyl vinyl ether and oxalyl chloride. mdpi.com In this latter method, the sulfoxide reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt in situ. The vinyl ether then acts as a chlorine scavenger, leading to the formation of the corresponding sulfide under mild conditions. mdpi.com

| Reducing Agent/System | Conditions | Product | Reference(s) |

| Al-NiCl₂·6H₂O | Methanol, rt | 3-(Methylthio)thiophene | researchgate.net |

| Ethyl vinyl ether / Oxalyl chloride | Acetone, rt | 3-(Methylthio)thiophene | mdpi.com |

| NbCl₅ / Indium | Acetonitrile, rt | 3-(Methylthio)thiophene | researchgate.net |

| TBBDA / Triphenylphosphine | Dichloromethane, rt | 3-(Methylthio)thiophene | researchgate.net |

TBBDA = N,N,N',N'-tetrabromobenzene-1,3-disulfonamide

Rearrangement Reactions

Sulfoxides are known to undergo several important rearrangement reactions, and this compound is a potential substrate for such transformations.

A key example is the Pummerer rearrangement , which occurs when an alkyl sulfoxide possessing at least one α-hydrogen is treated with an acylating agent, typically acetic anhydride. wikipedia.orgtcichemicals.com The reaction begins with the acylation of the sulfoxide oxygen, creating a good leaving group. Subsequent elimination, promoted by a base (like the acetate (B1210297) byproduct), forms a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by the acetate nucleophile to yield an α-acyloxy thioether. wikipedia.orgyoutube.com For this compound, this would result in the formation of (3-thienylthio)methyl acetate.

A more contemporary and mechanistically distinct transformation is the dearomative Mislow–Braverman–Evans rearrangement . While the classic Mislow-Evans rearrangement involves allylic sulfoxides, a recent study has demonstrated an unprecedented dearomative variant that applies to aryl and heteroaryl sulfoxides. researchgate.netacs.orgnih.gov This reaction is typically initiated by a base (e.g., KOtBu) which enables a dearomative tautomerization, shifting a double bond to an exocyclic position. researchgate.netnih.gov This sets the stage for an intramolecular researchgate.netthieme-connect.de-sigmatropic rearrangement, which has been shown to proceed with various heteroaryl sulfoxides, including thienyl systems, to afford novel alcohol products after workup. acs.orgnih.gov

Role of Reaction Conditions on Selectivity and Yield

The outcome of chemical transformations involving this compound is highly dependent on a delicate interplay of various reaction parameters. The precise control of catalyst systems, solvents, bases, and temperature is paramount to achieving desired product yields and regioselectivity.

Transition metal catalysis, particularly with palladium, has been instrumental in the functionalization of thiophenes. acs.orgnih.gov In the direct C-H arylation of this compound, the amount of catalyst used has a significant impact on the reaction's efficiency. Research has demonstrated that this transformation can be effectively carried out with catalyst loadings as low as 0.5 mol %. nih.gov This low catalyst requirement is advantageous for process efficiency and reduces the cost and potential for metal contamination in the final product.

The development of specialized ligands has been a major advancement in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and expanding the scope of compatible substrates. nih.gov While simple triarylphosphine ligands were used historically, modern approaches often employ sterically bulky dialkylbiarylphosphine ligands to improve catalytic efficiency. nih.gov However, in some specific applications, such as the direct C-H arylation of this compound, effective transformations have been achieved without the need for specialized phosphine (B1218219) ligands. nih.govresearchgate.net

Studies on related cross-coupling reactions highlight the general principle that catalyst loading must be optimized to maximize conversion and selectivity. For instance, in certain flow reactor systems, increasing the catalyst loading from 2-4 mol% to 7 mol% resulted in a notable increase in product conversion. researchgate.net This underscores the need for careful optimization of catalyst concentration for each specific transformation of this compound to ensure maximum efficiency.

Table 1: Effect of Catalyst Loading on a Representative Cross-Coupling Reaction

| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | Similar to 4 mol% | Similar to 4 mol% |

| 4 | Similar to 2 mol% | Similar to 2 mol% |

| 7 | Relatively Higher | - |

This table is illustrative of general findings in cross-coupling reactions and is based on data for a related system. researchgate.net Specific values for this compound would require dedicated experimental analysis.

The choice of solvent and base is a critical factor that can dramatically influence the yield and selectivity of reactions involving this compound. The solvent not only dissolves reactants but can also play a role in stabilizing intermediates or transition states. In many synthetic procedures involving thiophene derivatives, solvents like ethanol, toluene, and dimethylformamide (DMF) are commonly employed. researchgate.netarkat-usa.org For instance, the aromatization of dihydrothiophenes to thiophenes has been successfully achieved using potassium hydroxide (B78521) (KOH) as a base in DMF at room temperature. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions, the base is often essential for activating one of the coupling partners. However, certain protocols for functionalizing thiophene moieties have been developed to proceed efficiently without a base. researchgate.net The solubility of thiophene itself varies, being soluble in organic solvents like alcohol and ether but insoluble in water. nih.gov This property guides the selection of appropriate solvent systems to ensure a homogeneous reaction mixture, which is often crucial for reproducibility and high yields. The development of reactions in aqueous media or under solvent-free conditions represents a green chemistry approach that is gaining traction. nih.gov

Temperature and reaction time are fundamental parameters that require careful optimization to control reaction outcomes. Many modern synthetic methods aim for efficiency by operating at room temperature to minimize energy consumption and reduce the formation of thermal degradation byproducts. researchgate.netresearchgate.net For example, the functionalization of thiophene moieties via palladium-catalyzed C-C bond formation using diazonium salts has been successfully conducted at room temperature with short reaction times. researchgate.net

Conversely, some transformations require elevated temperatures to overcome activation energy barriers. nih.gov The optimization process involves balancing reaction rate with selectivity and yield. Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of undesired side products. Therefore, reactions are typically monitored over time to determine the point at which the desired product is maximized and the reaction can be quenched. The general trend in modern organic synthesis is to develop methods that are efficient at lower temperatures, such as the 65 °C condition used for certain multicomponent reactions to synthesize thiophene derivatives. nih.gov

Table 2: General Temperature Conditions for Thiophene Derivative Syntheses

| Reaction Type | Temperature Condition | Reference |

|---|---|---|

| Palladium-Catalyzed C-C Coupling | Room Temperature | researchgate.net |

| Dihydrothiophene Aromatization | Room Temperature | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Methylsulfinyl Thiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations are indispensable tools for predicting molecular properties. Density Functional Theory (DFT) is a prominent computational method employed for this purpose, balancing computational cost and accuracy. rdd.edu.iqatlas.jp It is used to investigate the electronic structure and reactivity of molecules by calculating the electron density. scholaris.cadergipark.org.tr All geometric optimizations and property calculations, such as those for vibrational frequencies, electronic spectra, and molecular orbitals, are typically performed using a specific functional, like B3LYP, and a suitable basis set. rdd.edu.iqresearchgate.net

The arrangement of electrons in a molecule dictates its physical and chemical behavior. DFT calculations provide profound insights into this electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Polythiophene (PT) | 4.61 | 5.84 | 1.23 | researchgate.net |

| Poly(3-Thiophene Acetic Acid) (P3TAA) | 4.25 | 5.34 | 1.08 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, which are invaluable for predicting sites of electrophilic and nucleophilic attack. dergipark.org.trnih.gov The different colors on the MEP surface represent varying electrostatic potentials; red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net

In a theoretical MEP map of 3-(Methylsulfinyl)thiophene, the most significant region of negative electrostatic potential would be concentrated around the highly electronegative oxygen atom of the sulfinyl group. This would be the primary site for interaction with electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl group and the thiophene (B33073) ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. wikipedia.orgaiu.edu This method is particularly useful for analyzing charge transfer and delocalization effects, known as hyperconjugation, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. rsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorfrancis.com

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's chemical reactivity and stability.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. These parameters are fundamental indicators of a molecule's ability to undergo oxidation or reduction. mdpi.com

Within the framework of DFT, IE and EA can be calculated directly as the energy difference between the optimized neutral molecule and the corresponding cation or anion. rdd.edu.iq Alternatively, they can be estimated using Koopmans' theorem, where the ionization energy is approximated by the negative of the HOMO energy (-E_HOMO) and the electron affinity is approximated by the negative of the LUMO energy (-E_LUMO). rdd.edu.iq The presence of the electron-withdrawing methylsulfinyl group on the thiophene ring is expected to increase the ionization energy of the molecule relative to unsubstituted thiophene due to the stabilization of the ring's electron density.

| Compound | Ionization Energy (eV) | Method |

|---|---|---|

| Thiophene | 8.87 ± 0.01 | Photoelectron Spectroscopy |

| Thiophene | 8.86 ± 0.01 | Photoionization |

| Thiophene | 8.90 | Photoelectron Spectroscopy (Vertical) |

An in-depth analysis of the chemical compound This compound reveals a fascinating landscape of molecular properties and reactivity, best understood through the lens of computational and theoretical chemistry. These theoretical studies provide invaluable insights into the electronic structure, spectroscopic behavior, and reaction pathways of this sulfur-containing heterocycle.

Computational chemistry serves as a powerful tool to investigate the intricacies of molecular systems. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of chemical and physical properties. These studies allow for a detailed exploration of the molecule's behavior at an atomic level, complementing and guiding experimental work.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory, derived from DFT. They describe a molecule's resistance to change in its electron distribution. A high chemical hardness indicates a stable, less reactive molecule, while low hardness (high softness) suggests higher reactivity. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Fukui Functions and Local Reactivity

While chemical hardness provides a global measure of reactivity, Fukui functions offer a more detailed picture by identifying specific reactive sites within a molecule. researchgate.netwikipedia.org The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. wikipedia.org This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net

Condensed Fukui functions simplify this by assigning reactivity indices to individual atoms.

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0 : Indicates the propensity of a site for radical attack.

For this compound, theoretical calculations would likely show that the carbon atoms of the thiophene ring and the oxygen and sulfur atoms of the methylsulfinyl group are the primary centers of reactivity. The precise distribution of the Fukui functions would pinpoint which atoms are most likely to engage in different types of chemical reactions. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic properties. Current time information in JP.arxiv.orgnih.govmdpi.com

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a crucial step in structure elucidation. arxiv.orgnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. nih.gov For this compound, calculations would predict the specific chemical shifts for the protons and carbons of the thiophene ring and the methyl group. These predicted values, when compared to experimental spectra, help in the definitive assignment of each resonance. Machine learning models are also emerging as a powerful tool to enhance the accuracy of these predictions by learning from large datasets of known structures and their spectra. arxiv.orgarxiv.org

Table 1: Predicted NMR Chemical Shifts for Thiophene Derivatives

Note: This table presents typical chemical shift ranges for substituted thiophenes as specific calculated data for this compound is not available. Actual values will vary based on the full molecular structure and solvent.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene Ring Protons | 6.5 - 8.0 |

| Thiophene Ring Carbons | 120 - 140 |

| Methyl Group Protons | 2.5 - 3.0 |

| Methyl Group Carbons | 15 - 25 |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can simulate these vibrational spectra with a high degree of accuracy, aiding in the assignment of complex experimental spectra. iosrjournals.orgjkps.or.kr Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, or torsional modes. researchgate.net For this compound, key vibrational modes would include the C-H stretching and bending of the thiophene ring, the C-S stretching within the ring, and the S=O and C-S stretching of the methylsulfinyl group. Comparing the calculated wavenumbers with experimental FT-IR and Raman spectra allows for a detailed and reliable assignment of the observed bands. iosrjournals.org

Table 2: Predicted Vibrational Wavenumbers for Substituted Thiophenes

Note: This table shows typical frequency ranges for key vibrational modes in substituted thiophenes. Specific values for this compound would require dedicated computational analysis.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Bending (Aromatic) | 1300 - 1000 |

| C=C Ring Stretching | 1550 - 1350 |

| C-S Ring Stretching | 860 - 640 |

| S=O Stretching | 1050 - 1030 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Time-Dependent DFT (TD-DFT) is the standard computational method for predicting UV-Vis spectra, calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.com For this compound, the main electronic transitions would likely involve the π-system of the thiophene ring. The predicted maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap. mdpi.com Such calculations are vital for understanding the photophysical properties of the molecule and for designing materials with specific optical characteristics. mdpi.comresearchgate.net

Table 3: Predicted UV-Vis Spectroscopic Parameters

Note: The values presented are illustrative for a generic thiophene derivative. The actual λmax for this compound would depend on its specific electronic structure.

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | 250 - 300 |

| Main Transition | HOMO → LUMO (π → π*) |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This provides a detailed, step-by-step understanding of the reaction mechanism and allows for the calculation of activation energies, which determine the reaction kinetics. researchgate.netresearchgate.net

For this compound, computational studies could elucidate the mechanisms of various reactions, such as oxidation, reduction, or electrophilic substitution. For instance, in an oxidation reaction, calculations could determine whether the reaction proceeds via a direct hydrogen abstraction or an addition/elimination pathway, and identify the most energetically favorable route. researchgate.net These insights are fundamental to controlling chemical reactions and synthesizing new molecules. organic-chemistry.org

Stereochemical Analysis and Conformational Landscapes

While specific computational studies exclusively targeting this compound are not abundant in publicly available literature, a wealth of information can be gleaned from theoretical analyses of structurally related thiophene S-oxides and aryl methyl sulfoxides. These studies provide a robust framework for understanding the key stereochemical and conformational features likely to be present in this compound.

The sulfoxide (B87167) group is a key feature, introducing a stereocenter at the sulfur atom and significantly influencing the molecule's three-dimensional structure. Research on other thiophene S-oxides has established that the thiophene ring is not planar, a deviation from the aromatic planarity of thiophene itself. The oxidation of the sulfur atom to a sulfoxide introduces steric and electronic changes that lead to this puckering of the five-membered ring. For instance, the crystallographic characterization of 2,5-diphenylthiophene-1-oxide has definitively shown a nonplanar thiophene ring structure. rsc.org This fundamental aspect of the thiophene S-oxide scaffold is crucial for understanding the conformational preferences of this compound.

The relative orientation of the methyl group and the lone pair of electrons on the sulfur atom, along with the orientation of the sulfoxide group relative to the thiophene ring, defines the conformational landscape. Computational studies on aryl methyl sulfoxides have explored the rotational barriers around the aryl-sulfur bond and the conformational preferences of the methyl group. These studies often employ quantum mechanical calculations to determine the energies of different conformers and the transition states that separate them. It is plausible that for this compound, different stable conformers exist, characterized by the specific rotational position of the methylsulfinyl group with respect to the thiophene ring.

Furthermore, thiophene S-oxides are recognized as reactive intermediates. researchgate.netsemanticscholar.org In vivo studies on thiophene have provided evidence for the formation of a dihydrothiophene sulfoxide mercapturic acid, which strongly suggests the transient existence of a highly reactive thiophene-S-oxide intermediate. nih.gov The stereochemistry of these intermediates is critical in determining their subsequent reactions. Computational analysis can predict the most stable stereoisomers and their susceptibility to nucleophilic attack or other transformations.

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules, including their reactivity and interactions with other species. While specific MD simulations for this compound are not readily found, the extensive body of work on thiophene derivatives and sulfoxides demonstrates the potential of this technique.

MD simulations can be employed to explore the conformational flexibility of the this compound molecule in various environments, such as in different solvents or in the presence of biological macromolecules. For instance, simulations of dimethyl sulfoxide (DMSO), a related sulfoxide, have been used to study its solvation structure and interactions in aqueous solutions. acs.org Such studies could reveal how the solvent molecules arrange around the polar sulfoxide group and the thiophene ring of this compound, which in turn influences its reactivity.

In the context of reactivity, MD simulations can provide insights into the initial steps of chemical reactions. For example, ab initio molecular dynamics studies on photoexcited thiophene have elucidated the dynamics of ring-opening through the cleavage of a carbon-sulfur bond. rsc.org Similar approaches could be adapted to study the reactivity of the thiophene ring in this compound, particularly how the sulfoxide group might influence its electronic structure and susceptibility to chemical modification.

Applications in Advanced Organic Synthesis and Materials Design

Utilization as a Building Block for Complex Heterocyclic Architectures

The strategic placement of the methylsulfinyl group on the thiophene (B33073) ring allows for selective functionalization, making it an ideal starting point for the synthesis of intricate heterocyclic systems. This control over reactivity is crucial for building molecules with precise architectures and functions.

Fused thiophene systems, such as thienothiophenes, are highly sought-after motifs in materials science due to their extended π-conjugation, structural planarity, and propensity for intermolecular sulfur-sulfur interactions, which are beneficial for charge transport in electronic devices. nih.gov Thienothiophenes are composed of two fused thiophene rings, with three stable constitutional isomers: thieno[3,2-b]thiophene (B52689), thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene. wikipedia.org The synthesis of these fused systems often relies on the cyclization of appropriately substituted thiophene precursors. wikipedia.org

A key strategy involves the intramolecular cyclization of a thiophene derivative bearing a reactive side chain. For instance, a synthetic route to produce 4-thieno[3,2-b]thiophen-3-ylbenzonitrile involves the initial reaction of 3-bromothiophene (B43185) to form a monoketone intermediate, which then undergoes a ring-closure reaction in the presence of polyphosphoric acid to yield the fused thieno[3,2-b]thiophene core. nih.gov This approach highlights how a 3-substituted thiophene can be elaborated into a more complex, fused heterocyclic system.

Furthermore, palladium-catalyzed C-H arylation reactions have been developed for 3-(methylsulfinyl)thiophene derivatives. acs.orgnih.gov These methods provide a direct way to introduce aryl groups, which can then participate in subsequent cyclization reactions to form fused aromatic or heteroaromatic rings. The sulfoxide (B87167) group can act as a directing group, influencing the position of the new bond formation, and can be removed or transformed in later steps.

Table 1: Examples of Fused Thiophene Systems

| Compound Name | Structure | CAS Registry Number | Key Properties/Applications |

|---|---|---|---|

| Thieno[3,2-b]thiophene | 251-41-2 | White solid, m.p. 56.0-56.5 °C; used in semiconducting materials. nih.govwikipedia.org | |

| Thieno[2,3-b]thiophene | 250-84-0 | Colorless oil, b.p. 102 °C at 16 mmHg. wikipedia.org |

This table is generated based on data from the text and is for illustrative purposes.

The methylsulfinyl group is a powerful tool for directing the regioselective functionalization of the thiophene ring. Its electron-withdrawing nature and its ability to coordinate to metals facilitate selective C-H activation at the adjacent C2 and C5 positions.

A significant advancement is the palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes. nih.gov This protocol enables the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives with low catalyst loading. nih.gov A variety of functional groups are well-tolerated in this reaction, and it is even possible to introduce two different aryl groups onto the thiophene ring sequentially, offering a high degree of synthetic flexibility. nih.gov

The related compound, 3-(methylthio)thiophene (B1582169), can be bimetallated at both the 2- and 5-positions using an organolithium reagent. researchgate.net Quenching these lithiated species with different electrophiles allows for the one-pot, regioselective synthesis of 2,5-disubstituted 3-(methylthio)thiophenes. researchgate.net Subsequent oxidation of the sulfide (B99878) to the sulfoxide would yield the corresponding multi-substituted this compound derivatives. These methods provide access to polysubstituted thiophenes that are not easily available through other routes. researchgate.net

Table 2: Regioselective Functionalization of this compound

| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Aryl Halide, Pd Catalyst | C2 and/or C5 | 2-Aryl- or 2,5-Diaryl-3-(methylsulfinyl)thiophene | nih.gov |

This table summarizes research findings discussed in the text.

Precursor in the Synthesis of Oligothiophenes and π-Conjugated Systems

Oligothiophenes and other π-conjugated systems are fundamental components of organic electronics. They are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The precursor to this compound, 3-(methylthio)thiophene, is explicitly used to synthesize oligothiophenes, which are noted for their chemical stability and the ease with which they can be functionalized. google.com

Thiophene-based π-conjugated chromophores, where thiophene units are linked by bridges like aryl polyynes, exhibit interesting photophysical and electrochemiluminescence (ECL) properties. rsc.org The number of thiophene groups, molecular rigidity, and intramolecular interactions all influence the material's fluorescence emission. rsc.org By using functionalized building blocks like this compound, chemists can fine-tune these properties. The sulfoxide group can be used to control solubility and processing characteristics during synthesis and can be chemically modified in the final polymer.

Furthermore, thiophene-functionalized macromonomers can serve as precursors for creating grafted conjugated polymers. nih.gov For example, a thiophene unit can initiate the polymerization of another monomer, like 2-methyl-2-oxazoline, to create an amphiphilic macromonomer. nih.gov This macromonomer, containing a reactive thiophene end-group, can then be polymerized to form a grafted polythiophene with tailored properties for biomedical or electronic applications. nih.gov

Design of Scaffold Structures for Functional Materials

The thiophene ring, particularly when fused into larger, rigid structures like thienothiophene, serves as an excellent scaffold for functional materials. nih.gov These core structures provide the necessary electronic properties and structural organization for applications in optoelectronics. acs.org The thieno[3,2-b]thiophene isomer is particularly appealing as a building block for semiconducting materials due to its extended π-conjugation, planar structure, and tendency to form intermolecular S---S interactions, which facilitate charge transport. nih.gov

By starting with a versatile building block like this compound, various functional groups can be attached to this central scaffold. These substitutions can modify the material's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, thereby tuning its performance in a device. For example, diarylated thieno[3,4-b]thiophenes have been designed as fluorescent dyes. acs.org The synthesis of these materials often involves the regioselective functionalization of the core thienothiophene scaffold, a process that can be facilitated by the directing effects of substituents derived from precursors like this compound. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Methylsulfinyl)thiophene, ¹H and ¹³C NMR provide comprehensive information about the proton and carbon environments, respectively.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton types and their connectivity within the molecule. In this compound, the protons on the thiophene (B33073) ring and the methyl group protons of the sulfinyl substituent give rise to characteristic signals. The thiophene ring protons appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing sulfinyl group. The methyl protons typically appear as a singlet at a higher field, with its chemical shift influenced by the adjacent sulfur-oxygen bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene Ring Protons | 7.0 - 7.8 | Multiplet (m) |

| Methyl Protons (-S(O)CH₃) | 2.5 - 3.0 | Singlet (s) |

Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the thiophene ring carbons are influenced by their substitution and position within the aromatic system. The carbon directly attached to the sulfinyl group experiences a significant downfield shift. The methyl carbon of the sulfinyl group appears at a characteristic upfield position. For the parent compound, thiophene, the carbon atoms resonate around 125 ppm in CDCl₃. chemicalbook.com Substitution alters these values, providing clues to the molecular structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Carbons | 120 - 150 |

| Methyl Carbon (-S(O)CH₃) | 35 - 45 |

Note: Data are predicted based on analogous structures and known substituent effects.

While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, clearly mapping the relationships between adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly bonded, allowing for definitive assignment of both ¹H and ¹³C signals for the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the connection of the methyl group to the sulfinyl sulfur and the sulfinyl group to the C3 position of the thiophene ring by showing a correlation between the methyl protons and the C3 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly sensitive to the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The spectrum of this compound is expected to show characteristic absorption bands for the thiophene ring and the methylsulfinyl group. A key feature would be the strong S=O stretching vibration, which is characteristic of sulfoxides and typically appears in the 1030-1070 cm⁻¹ region. Vibrations associated with the thiophene ring, such as C-H stretching, C=C stretching, and C-S bond vibrations, would also be present. acs.org For instance, C–H out-of-plane vibrations for substituted thiophenes are often observed around 850 cm⁻¹. acs.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1400-1500 | Aromatic C=C Ring Stretch |

| 1030 - 1070 | S=O Stretch |

| 800 - 900 | C-H Out-of-plane Bending |

| 600 - 800 | C-S Stretch |

Note: Data are predicted based on characteristic frequencies for thiophenes and sulfoxides.

Laser-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light from a sample. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the thiophene ring and the C-S bond vibrations, which can be weak in the IR spectrum. The S=O stretch is also Raman active. Comparing FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~1400-1500 | Symmetric Aromatic Ring Stretch |

| 1030 - 1070 | S=O Stretch |

| 600 - 800 | C-S Ring and Substituent Stretch |

Note: Data are predicted based on characteristic frequencies for analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, this method provides foundational data for its identification.

Molecular Weight Determination

The molecular formula of this compound is C₅H₆OS₂. High-resolution mass spectrometry can confirm this composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 146.24 g/mol . nih.gov This precise mass is a key identifier, distinguishing it from isomers or compounds with similar nominal masses.

Table 6.3.1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₆OS₂ |

| Molecular Weight | 146.24 g/mol |

| IUPAC Name | this compound |

Fragmentation Pattern Analysis

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule undergoes fragmentation, breaking apart in a predictable manner. The resulting charged fragments are detected and plotted according to their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.

While a specific, published mass spectrum for this compound is not widely available, the fragmentation pattern can be predicted based on the known behavior of related aryl sulfoxides and thiophene derivatives. Key fragmentation processes for sulfoxides often involve rearrangements and cleavages around the sulfoxide (B87167) group. wikipedia.org For an analogous compound, methyl phenyl sulfoxide, mass spectrometric analysis shows a complex pattern of fragments resulting from the initial molecular ion. nih.gov

Expected fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 131.

Loss of a sulfinyl group (•SO): Rearrangement and cleavage could result in the loss of sulfur monoxide.

Oxygen transfer and rearrangement: A common pathway in sulfoxide fragmentation involves the transfer of the oxygen atom to the aromatic ring, followed by the expulsion of a stable neutral molecule.

Cleavage of the thiophene ring: The stable aromatic thiophene ring can also break apart, yielding characteristic smaller fragments.

The dissociation of energetically unstable molecular ions is a well-documented phenomenon used to gain structural information. torayfinechemicals.com The analysis of these specific fragment masses and their relative abundances allows chemists to piece together the original structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. miamioh.edunih.gov Molecules containing multiple bonds and/or atoms with non-bonding electrons, known as chromophores, can absorb energy in this region, promoting electrons from a lower-energy ground state to a higher-energy excited state.

The structure of this compound contains two key chromophores: the thiophene ring and the sulfoxide group.

The thiophene ring is an aromatic system with conjugated π-bonds. It is expected to undergo π → π * transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands in the UV region.

The sulfoxide group (S=O) contains non-bonding electron pairs (n-electrons) on the oxygen and sulfur atoms. This allows for n → π * transitions, where a non-bonding electron is promoted to an antibonding π* orbital associated with the S=O double bond. These transitions are generally lower in energy and intensity compared to π → π* transitions.

For related simple sulfoxides, such as dimethyl sulfoxide (DMSO), the UV spectrum is characterized by a lack of strong absorption maxima between 270 nm and 350 nm. miamioh.edu Thiols and simple sulfides typically absorb between 200 and 220 nm. The combination of the thiophene ring and the sulfoxide group in this compound would be expected to produce a UV-Vis spectrum with characteristic absorption maxima reflecting these transitions, likely shifted due to the conjugation between the two parts of the molecule. Specific λmax values for this compound are not prominently reported, but analysis of analogous compounds like methyl phenyl sulfoxide shows absorption that can be utilized for detection purposes at wavelengths such as 300 nm and 362 nm.

Table 6.4.1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Molecular Feature |

|---|---|---|

| π → π * | Bonding π to Antibonding π* | Thiophene ring |

| n → π * | Non-bonding to Antibonding π* | Sulfoxide group (S=O) |

X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods like MS and UV-Vis provide crucial information about connectivity and electronic structure, X-ray crystallography offers the most definitive and high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which precise atomic coordinates, bond lengths, and bond angles can be determined.

For a molecule like this compound, X-ray crystallography would provide unambiguous confirmation of:

The planarity or non-planarity of the thiophene ring.

The precise bond lengths of the C-S, C=C, and S=O bonds.

The bond angles within the thiophene ring and around the sulfur atom of the sulfinyl group.

The nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing.

While the specific crystal structure of this compound has not been found in the surveyed literature, the technique has been successfully applied to related, and often more complex, thiophene sulfoxide and sulfone derivatives. For instance, the crystal structures of 2,5-diphenylthiophene-1-oxide and certain dibenzothiophene (B1670422) sulfone derivatives have been fully characterized, revealing details about the non-planar nature of the oxidized thiophene ring and how the molecules pack in the solid state. nih.gov These studies underscore the power of X-ray crystallography as the ultimate tool for solid-state structural verification in this class of compounds.

Q & A

Q. Key Factors for Optimization :

- Temperature : Higher temperatures (e.g., reflux in benzene or THF) improve reaction rates but may increase side products.

- Stoichiometry : Excess sulfur sources (e.g., Na2S) enhance regioselectivity in annulation reactions .

- Solvent Choice : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution pathways .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Yield Range | Purity Challenges |

|---|---|---|---|

| Gewald Reaction | Sulfur, α-cyano esters | 50-70% | Byproduct separation |

| Fiesselmann Synthesis | Thioglycolic acid derivatives | 60-80% | Acidic workup requirements |

| Annulation Protocols | P4S10/Na2S, α,β-unsaturated esters | 65-90% | Sulfur residue removal |

How do electronic and steric effects of the methylsulfinyl group influence regioselectivity in cross-coupling reactions?

Advanced Research Focus

The methylsulfinyl (-SOCH3) group acts as a strong electron-withdrawing substituent, directing electrophilic aromatic substitution (EAS) to the α-position of the thiophene ring. This is validated by:

- Frontier Molecular Orbital (FMO) Analysis : TD-DFT calculations show reduced electron density at the α-position, favoring coupling reactions .

- NMR Studies : 13C-NMR spectra of substituted thiophenes reveal configurational preferences (e.g., HT-HT sequences in copolymers) due to steric hindrance from the sulfinyl group .

Q. Mechanistic Insights :

- Steric bulk of -SOCH3 impedes coupling at adjacent positions, favoring distal sites.

- Radical stabilization by the sulfinyl group enhances reactivity in photoredox-mediated sulfonylation .

What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Basic Research Focus

Essential Techniques :

- 1H/13C-NMR : Assigns regiochemistry via thiophenic proton splitting patterns (e.g., 3-substituted derivatives show distinct δ 7.2–7.5 ppm shifts) .

- IR Spectroscopy : Confirms sulfinyl (S=O) stretches at 1020–1070 cm⁻¹ .

- HPLC with UV Detection : Monitors purity (e.g., >95% purity achievable with C18 columns and acetonitrile/water gradients) .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Features | Reference |

|---|---|---|

| 1H NMR | Thiophenic protons: δ 6.8–7.5 ppm (multiplicity varies with substitution) | |

| HRMS | Accurate mass determination (<5 ppm error) for molecular formula validation | |

| UV-Vis Spectroscopy | π-π* transitions (λmax 250–300 nm) for electronic property analysis |

What mechanisms explain the formation of byproducts during the sulfoxidation of 3-(Methylthio)thiophene to this compound?

Advanced Research Focus

Byproducts arise from:

Q. Mitigation Strategies :

- Controlled Stoichiometry : Limiting oxidant equivalents (e.g., 1:1 molar ratio of Na2S2O5) minimizes overoxidation .

- Low-Temperature Conditions : Reduces radical recombination in photocatalyzed reactions .

How to optimize purification strategies for this compound in multi-step syntheses?

Basic Research Focus

Purification Workflow :

Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases .

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) resolves sulfinyl derivatives from unreacted thiols .

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Safety Note : Use fume hoods and PPE to handle sulfur-containing waste, which requires professional disposal .

What computational approaches predict the optoelectronic properties of this compound-containing polymers?

Q. Advanced Research Focus

- TD-DFT (B3LYP/CAM-B3LYP) : Models UV-vis absorption spectra by simulating π→π* transitions in oligophenothiazine-thiophene hybrids .

- ZINDO-CI Calculations : Predicts charge-transfer efficiencies in donor-acceptor copolymers .

- FMO Analysis : Identifies HOMO-LUMO gaps (e.g., 2.8–3.2 eV for thienyl-bridged structures) for photovoltaic applications .

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.